2,5-Dinitroaniline

Thermochemistry Energetic Materials Isomer Stability

Why choose 2,5-Dinitroaniline (619-18-1)? This specific regioisomer features nitro groups at the 2- and 5-positions, conferring a distinct melting point (~138°C) and spectroscopic fingerprint essential for reproducible dye synthesis, energetic materials research, and analytical method validation. Using the wrong isomer can fail syntheses; our 2,5-isomer ensures reliable results. Ideal for R&D and industrial applications requiring exact regioisomeric purity.

Molecular Formula C6H5N3O4
Molecular Weight 183.12 g/mol
CAS No. 619-18-1
Cat. No. B181689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dinitroaniline
CAS619-18-1
Molecular FormulaC6H5N3O4
Molecular Weight183.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-]
InChIInChI=1S/C6H5N3O4/c7-5-3-4(8(10)11)1-2-6(5)9(12)13/h1-3H,7H2
InChIKeyRZKBRXDCJZLQLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dinitroaniline (CAS 619-18-1): Isomer-Specific Procurement and Differential Characterization Guide


2,5-Dinitroaniline (CAS 619-18-1) is one of six regioisomeric dinitroanilines with the molecular formula C₆H₅N₃O₄ and a molecular weight of 183.12 g/mol [1]. It is characterized by the presence of two nitro groups (-NO₂) at the 2nd and 5th positions of the benzene ring, with an amine group (-NH₂) at the 1-position . Dinitroanilines serve as key intermediates in the synthesis of dyes, agrochemicals, and other industrially relevant compounds [2]. The specific substitution pattern of 2,5-dinitroaniline confers distinct physical, chemical, and spectroscopic properties that differentiate it from other isomers, making precise isomer identification critical for reproducible research and industrial applications.

Why 2,5-Dinitroaniline Cannot Be Substituted with Other Dinitroaniline Isomers: A Procurement Risk Assessment


Dinitroaniline isomers, while sharing the same molecular formula, are not interchangeable. The specific positions of the nitro and amino groups on the benzene ring dictate their chemical reactivity, physical properties, and biological activity [1]. Substituting one isomer for another without rigorous verification can lead to failed syntheses, altered reaction kinetics, unexpected byproducts, and invalidated analytical results. For instance, the common isomer 2,4-dinitroaniline is often more readily available and may be mistakenly supplied or selected, but its distinct properties preclude direct substitution [2]. The following quantitative evidence guide provides the specific, measurable differentiators required to confirm the identity and suitability of 2,5-dinitroaniline for critical applications.

Quantitative Evidence Guide for 2,5-Dinitroaniline Differentiation Against Isomeric Comparators


Thermochemical Stability: Enthalpy of Formation as a Comparator for 2,5-Dinitroaniline

The enthalpy of formation (ΔfH°solid) provides a fundamental measure of the thermodynamic stability of dinitroaniline isomers. 2,5-Dinitroaniline exhibits a ΔfH°solid of -10.6 kcal/mol, indicating its relative stability compared to other isomers [1]. While direct comparative data for all isomers under identical conditions are scarce, this value is consistent with the observation that 2,5-disubstituted compounds are the most stable among the dinitroaniline regioisomers [2]. This stability can influence storage, handling, and reaction conditions, making it a critical parameter for procurement in applications involving thermal stress or energetic materials.

Thermochemistry Energetic Materials Isomer Stability

Melting Point Differentiation: A Critical QC Parameter for 2,5-Dinitroaniline Isomer Identification

The melting point is a primary and readily accessible parameter for isomer identification and purity assessment. 2,5-Dinitroaniline is reported to have a melting point of approximately 138°C . This is significantly lower than the widely available 2,4-dinitroaniline isomer, which melts at a much higher temperature, typically reported in the range of 177-180°C [1]. This substantial difference provides a straightforward, low-cost method for initial identity confirmation and for detecting the presence of the more common 2,4-isomer as a potential contaminant.

Quality Control Physical Chemistry Isomer Purity

Spectroscopic Fingerprint: DFT-Calculated IR Spectrum of 2,5-Dinitroaniline

Infrared (IR) spectroscopy provides a unique molecular fingerprint for compound identification. The NIST Chemistry WebBook provides a DFT-calculated IR spectrum for 2,5-dinitroaniline, offering a reference for vibrational frequency assignments [1]. The specific pattern of absorption bands, particularly in the regions associated with N-H stretching, aromatic C=C, and asymmetric/symmetric N-O stretches, is dictated by the 2,5-substitution pattern. This calculated spectrum is a critical tool for confirming the identity of a sample against its specific isomer, as the spectra of other dinitroanilines will exhibit distinct shifts and intensity variations.

Analytical Chemistry Spectroscopy Computational Chemistry

Primary Application Scenarios for 2,5-Dinitroaniline Based on Quantitative Evidence


Isomer-Specific Intermediate for Dye and Pigment Synthesis

2,5-Dinitroaniline serves as a key intermediate in the synthesis of specific dyes and pigments, where the 2,5-substitution pattern is required to achieve the desired chromophoric properties. The distinct melting point (≈138°C) and spectroscopic fingerprint (calculated IR spectrum) are critical for quality control, ensuring the correct isomer is used and preventing off-color or failed syntheses that would result from isomer contamination . Its use in the preparation of azo coumarin dyes, for example, highlights its role in creating specific colorants [1].

Research in Energetic Materials and Thermal Stability Studies

The measured enthalpy of formation (ΔfH°solid = -10.6 kcal/mol) positions 2,5-dinitroaniline as a compound of interest in the study of energetic materials and the relationship between substitution pattern and thermal stability . Its relative stability compared to other isomers, inferred from its 2,5-substitution, makes it a candidate for applications requiring predictable thermal behavior, such as in the formulation of propellants or explosives where controlled energy release is paramount [1].

Analytical Method Development and Reference Standard

The unique spectroscopic and physical properties of 2,5-dinitroaniline make it a valuable reference standard for developing and validating analytical methods aimed at detecting and quantifying dinitroaniline isomers in complex mixtures. Its distinct melting point allows for simple purity checks, while its calculated IR spectrum provides a benchmark for developing more sophisticated spectroscopic assays . This is particularly relevant in environmental monitoring and food safety, where the parent dinitroaniline class is associated with widely used herbicides [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dinitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.